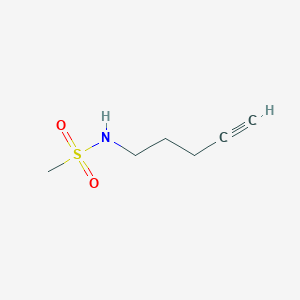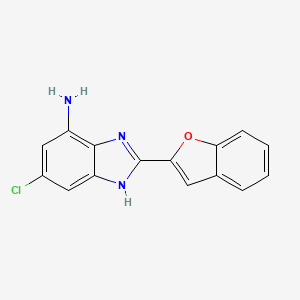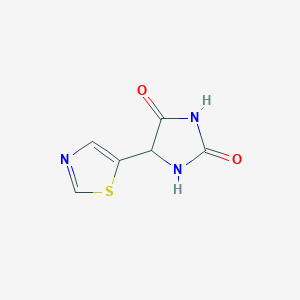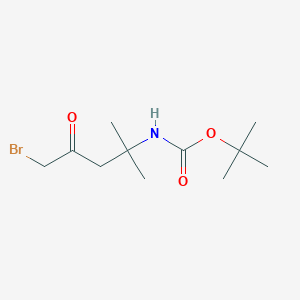![molecular formula C6H7NO2S B6598971 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1564881-83-9](/img/structure/B6598971.png)
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Hydroxymethyl)-1,3-thiazol-4-yl)ethan-1-one, also known as 1-HMTE, is a compound of interest due to its unique properties and potential applications as a therapeutic agent. It is a five-membered heterocyclic compound containing a thiazole moiety, which is known for its antioxidant and anti-inflammatory properties. 1-HMTE has been studied for its potential use in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and cancer, as well as its potential applications in drug delivery systems.
科学的研究の応用
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been studied extensively for its potential applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of Alzheimer’s and Parkinson’s diseases, as well as its potential use in cancer therapy. It has also been studied for its potential use in drug delivery systems, as it has been shown to increase the solubility of certain drugs and improve their absorption.
作用機序
The exact mechanism of action of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is still being studied, but it is thought to involve its antioxidant and anti-inflammatory properties. It has been suggested that this compound may be able to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may be beneficial in the treatment of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to reduce the levels of oxidative stress in cells, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low cost and easy availability. Additionally, it is a safe compound to use, as it has low toxicity and no known side effects. However, it is important to note that this compound is not as potent as other compounds and may require higher doses in order to achieve desired effects. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of potential applications and future directions. One of the most promising areas of research is its potential use in the treatment of Alzheimer’s and Parkinson’s diseases. Additionally, it may be useful in the treatment of cancer and other diseases, as well as its potential use in drug delivery systems. Further research is also needed to explore the potential of this compound in the treatment of inflammation, as well as its potential use as an antioxidant. Additionally, further research is needed to explore the potential of this compound in the development of novel therapeutic agents.
合成法
The synthesis of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is relatively simple and can be achieved through a variety of methods. The most common method involves the reaction of 2-chloro-1,3-thiazole with hydroxymethyl ethyl ether in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields this compound in high yields.
特性
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBYKAYUWETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
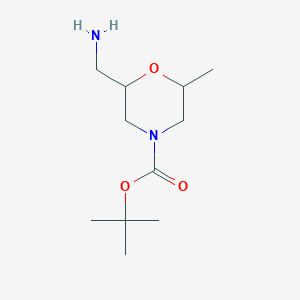
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

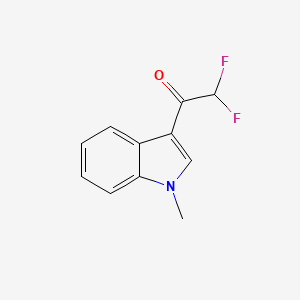
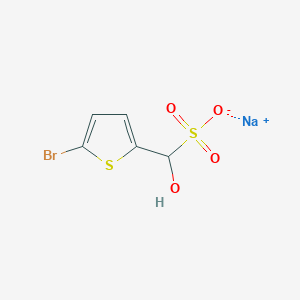
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
